molecular formula C16H25N3O7S B7887637 Ampicillin (trihydrate)

Ampicillin (trihydrate)

Cat. No. B7887637
M. Wt: 403.5 g/mol
InChI Key: RXDALBZNGVATNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin (trihydrate) is a useful research compound. Its molecular formula is C16H25N3O7S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ampicillin (trihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ampicillin (trihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Spectral Analysis : Khan et al. (2015) explored the molecular structure, bonding features, vibrational wavenumbers, molecular electrostatic potential, and other properties of ampicillin trihydrate. This research is significant due to its biological and industrial importance, providing insights into the reactivity and interaction of the molecule with other species (Khan et al., 2015).

  • Use in Transplantation Surgery : Ta et al. (1977) and Vasina et al. (1977) reported on the use of ampicillin trihydrate in treating purulent inflammatory processes in patients undergoing kidney allotransplantation. They highlighted its effectiveness against various bacteria, including staphylococci and E. coli, and its extended blood retention in patients with decreased kidney function (Ta et al., 1977), (Vasina et al., 1977).

  • Toxicology and Carcinogenesis Studies : A study focused on the toxicological and carcinogenic effects of ampicillin trihydrate in rats and mice, revealing various health impacts and providing critical data for understanding its safety profile (National Toxicology Program, 1987).

  • Pharmaceutical Hydrate Studies : Han et al. (1998) studied the dehydration of ampicillin trihydrate using pressure differential scanning calorimetry. This research is valuable for understanding the physical and chemical behavior of the drug under different conditions (Han et al., 1998).

  • Spectrophotometric Determination : Al-Ghabsha et al. (1987) developed a spectrophotometric method for determining ampicillin trihydrate, highlighting its application in analyzing pharmaceutical formulations (Al-Ghabsha et al., 1987).

  • Efficacy in Dairy Cows : Lima et al. (2014) evaluated the efficacy of ampicillin trihydrate in treating metritis in dairy cows, providing insights into its veterinary applications and effects on animal health (Lima et al., 2014).

  • Comparative Bioavailability Studies : Ali and Farouk (1981) compared the bioavailability of ampicillin anhydrate and trihydrate, contributing to our understanding of its pharmacokinetics and efficacy (Ali and Farouk, 1981).

  • Vibrational Spectra Studies : Davis and Korter (2021) examined the low-frequency vibrational spectra of ampicillin trihydrate, providing valuable data on the physical properties of this antibiotic (Davis and Korter, 2021).

properties

IUPAC Name

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDALBZNGVATNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-alpha-Aminobenzylpenicillin (trihydrate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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